Barium metaborate monohydrate
Description
X-ray Diffraction Analysis of Crystal Phases
X-ray diffraction (XRD) analysis reveals distinct peaks for this compound, notably at 2θ = 23°–24° , corresponding to the (101) and (012) crystallographic planes. Comparative studies with anhydrous forms (α-, β-, γ-BaB₂O₄) show significant differences:
- Monohydrate : Sharp peaks at 2θ = 21° (polymer matrix interactions) and 23°–24° (borate lattice).
- Anhydrous β-phase : Peaks at 2θ = 28°–30° due to denser packing of BO₃ triangles.
Table 1: XRD Peaks for this compound
| 2θ (°) | Miller Indices | Phase Identification |
|---|---|---|
| 21.0 | (100) | Polymer matrix interaction |
| 23.5 | (101) | Borate lattice |
| 24.1 | (012) | Hydration layer |
Raman Spectroscopic Identification of BO₃/BO₄ Structural Units
Raman spectroscopy identifies BO₃ trigonal planar units (vibrational modes at 853 cm⁻¹ ) and BO₄ tetrahedral units (peaks at 680–720 cm⁻¹ ). The monohydrate’s spectrum also shows a broad band at 3300–3500 cm⁻¹ , attributed to O–H stretching from coordinated water. In contrast, anhydrous β-BaB₂O₄ lacks this hydration signature and exhibits intensified BO₃ symmetric bending modes at 950 cm⁻¹ .
Thermal Stability and Phase Transitions via Differential Scanning Calorimetry
Differential scanning calorimetry (DSC) reveals two endothermic events:
- Dehydration at 120–150°C (ΔH = 85–90 kJ/mol), corresponding to the loss of crystalline water.
- Phase transition to β-BaB₂O₄ at 600–800°C (ΔH = 120–130 kJ/mol), marked by exothermic recrystallization.
Table 2: Thermal Decomposition Stages
| Stage | Temperature Range (°C) | Mass Loss (%) | Product |
|---|---|---|---|
| Dehydration | 120–150 | 7.5 | γ-BaB₂O₄ (anhydrous) |
| Crystalline phase transition | 600–800 | <1.0 | β-BaB₂O₄ |
Hydration States and Water Coordination Chemistry
Barium metaborate forms four hydrates: monohydrate , dihydrate , tetrahydrate , and pentahydrate . In the monohydrate, water molecules coordinate to barium ions via μ₂-O bridges , creating a distorted octahedral geometry around Ba²⁺. This coordination stabilizes the lattice, as evidenced by a 10.14 pH in aqueous suspensions due to hydroxide release. The water content (∼9.74 wt%) is confirmed by thermogravimetric analysis (TGA), showing a 7.5% mass loss upon dehydration.
Comparative Structural Analysis with Anhydrous Barium Metaborate
Table 3: Structural Comparison of Hydrated and Anhydrous Forms
| Property | BaB₂O₄·H₂O | β-BaB₂O₄ (Anhydrous) |
|---|---|---|
| Crystal System | Orthorhombic | Trigonal |
| Space Group | P2₁2₁2₁ | R3c |
| Density (g/cm³) | 3.25–3.35 | 3.85–3.90 |
| BOₓ Units | BO₃ + H₂O coordination | BO₃ triangles |
| Band Gap (eV) | 7.05 (calculated) | 6.8–7.2 (experimental) |
Properties
IUPAC Name |
barium(2+);oxido(oxo)borane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BO2.Ba.H2O/c2*2-1-3;;/h;;;1H2/q2*-1;+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOXZJCHHKIXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].B(=O)[O-].O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2BaH2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631164 | |
| Record name | barium(2+);oxido(oxo)borane;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26124-86-7 | |
| Record name | barium(2+);oxido(oxo)borane;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARIUM METABORATE MONOHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Barium metaborate monohydrate can be synthesized through several methods, including:
Precipitation from Aqueous Solutions: This involves the precipitation of crystal hydrates from aqueous solutions followed by dehydration.
Hydrolysis of Alkoxides: This method involves the hydrolysis of barium alkoxides to form barium metaborate.
Anhydrous Solid-Phase Syntheses: This method involves the reaction of barium oxide with boric acid at high temperatures.
Melt-Solution Syntheses: This method involves the melting of barium oxide and boric acid together to form barium metaborate.
Industrial Production Methods: In industrial settings, this compound is typically produced using the precipitation method due to its efficiency and cost-effectiveness. The process involves dissolving barium chloride and sodium metaborate in water, followed by the addition of a precipitating agent to form this compound. The precipitate is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Thermal Decomposition Reactions
Barium metaborate monohydrate undergoes sequential thermal decomposition steps, influenced by temperature and environmental conditions:
Dehydration and Phase Transitions
-
Dehydration (140–300°C): The compound loses its water of crystallization, forming anhydrous barium metaborate:
This step is endothermic, with a weight loss corresponding to the release of one water molecule .
-
Crystalline Phase Transition (600–800°C): Further heating converts anhydrous barium metaborate into β-barium borate (β-BaB₂O₄), a non-linear optical material:
This phase is thermally stable and retains structural integrity up to its melting point (>900°C) .
Flame Retardancy Mechanism
In polymer composites, this compound decomposes endothermically under heat, releasing non-combustible gases (e.g., water vapor and boron oxides) that dilute flammable volatiles. Simultaneously, it forms a protective char layer, enhancing fire resistance .
Table 1: Char Residue in TPU/Barium Metaborate Composites
| Barium Metaborate Content (%) | Char Residue at 800°C (%) |
|---|---|
| 0 | 1.7 |
| 10 | 5.0 |
| 20 | 15.6 |
| 30 | 18.8 |
| 40 | 22.9 |
| Data derived from thermogravimetric analysis (TGA) under nitrogen . |
Corrosion Inhibition
In coatings, this compound reacts with metal surfaces (e.g., galvanized steel) to form a passive oxide layer, slowing oxidation and improving adhesion. This reaction is pH-dependent, with optimal performance in alkaline environments .
Interaction with Halogen Donors
In flame-retardant coatings, the compound synergizes with halogenated compounds (e.g., chlorinated paraffins) to enhance fire suppression. The released boron oxides react with halogens to form stable, non-flammable residues .
Stability in Aqueous and Acidic Media
This reaction limits its use in acidic environments but enables controlled release of boric acid in specialized applications .
Comparative Analysis with Related Borates
Table 2: Reactivity of this compound vs. Analogues
| Compound | Thermal Stability (°C) | Key Reaction Products |
|---|---|---|
| This compound | 140–900 | β-BaB₂O₄, H₂O, B₂O₃ |
| Sodium metaborate | >400 | Na₂B₄O₇, H₂O |
| Calcium metaborate | 500–800 | CaB₂O₄, CO₂ (in composites) |
Scientific Research Applications
Barium metaborate monohydrate has a wide range of scientific research applications, including:
Biology: It is used in the study of enzyme inhibition and as a component in certain biological assays.
Medicine: It is used in the development of new pharmaceuticals and as a radiopaque agent in medical imaging.
Industry: It is used as a corrosion inhibitor, flame retardant, and pigment in coatings and paints
Mechanism of Action
The mechanism of action of barium metaborate monohydrate involves its interaction with various molecular targets and pathways. In corrosion inhibition, it forms a protective layer on the metal surface, preventing oxidation and degradation. In flame retardancy, it acts by releasing water molecules upon heating, which helps to cool the material and prevent combustion .
Comparison with Similar Compounds
Key Observations :
- This compound exhibits superior thermal stability (>900°C) compared to lead(II) metaborate monohydrate (160°C), making it suitable for high-temperature applications .
- Lead(II) metaborate has a significantly higher density (5.598 g/cm³) due to the atomic weight of lead .
- Sodium metaborate tetrahydrate has a lower melting point and distinct monoclinic structure .
Thermal and Functional Behavior
Thermal Stability in Polymer Composites
This compound enhances thermal stability in thermoplastic polyurethane (TPU) composites. Studies show that increasing its content (1–7 wt%) raises char residue from 1.7% (pure TPU) to 22.9% (7 wt% composite) under nitrogen atmosphere, indicating effective flame retardancy . Its decomposition releases non-combustible gases, which suppress combustion .
Sodium metaborate hydrates are primarily used in detergents and cleaning agents .
Biological Activity
Barium metaborate monohydrate (Ba(BO₂)₂·H₂O) is an inorganic compound recognized for its diverse biological activities and applications across various fields, including microbiology, materials science, and medicine. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its white crystalline appearance and low solubility in water, which makes it suitable for applications in high pH environments. Its molecular weight is approximately 240.96 g/mol . The compound can be synthesized through several methods, including the borax-barium sulfide method, which involves calcining barite with coal and leaching the resulting barium sulfide with borax solution.
Target of Action
Barium metaborate acts primarily as a microbiocide/microbiostat , inhibiting the growth of microorganisms in various industrial applications, such as paints, adhesives, and coatings .
Mode of Action
The compound's mechanism involves:
- Interference with Metabolic Pathways : It disrupts the metabolic processes of microorganisms, leading to their inhibition or death.
- Corrosion Inhibition : It enhances the durability of materials by preventing microbial degradation.
- Flame Retardancy : Barium metaborate contributes to fire resistance in coatings by acting as a flame retardant.
Biological Activity
This compound has been investigated for its biological activity in several contexts:
- Microbial Inhibition : Studies indicate that it effectively inhibits various bacteria and fungi, making it valuable in preserving industrial products from microbial degradation. Its application as a preservative in paints helps maintain product integrity over time .
- Toxicity to Invertebrates : Research has shown that barium metaborate exhibits toxicity towards certain aquatic organisms, highlighting the need for careful handling to mitigate environmental impacts .
1. Microbial Growth Inhibition
A study assessed the efficacy of barium metaborate against common microbial strains used in industrial settings. The results demonstrated significant inhibition rates, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective antimicrobial agent in coatings .
2. Toxicological Assessment
Toxicity studies have categorized barium metaborate as having moderate toxicity (Toxicity Category III), with specific effects noted in acute inhalation and dermal exposure scenarios. A developmental toxicity study indicated a no observed effect level (NOEL) of 10 mg/kg/day in rabbits, emphasizing its safety profile when used appropriately .
Applications in Research
This compound serves multiple roles in scientific research:
- Biological Assays : It is utilized as a component in assays to study enzyme inhibition and other biochemical interactions.
- Material Science : Its properties are leveraged for crystal growth applications and as a flux in synthesizing other borates like barium titanate.
Comparative Analysis with Similar Compounds
| Compound | Solubility | Biological Activity | Applications |
|---|---|---|---|
| Barium Metaborate | Low | Microbiocide | Paints, coatings |
| Alpha-Barium Borate | Moderate | Antimicrobial | Ceramics |
| Lithium Borate | High | Limited | Glass production |
| Sodium Metaborate | High | Limited | Industrial applications |
Q & A
Q. How can researchers synthesize barium metaborate monohydrate with controlled purity and hydration states?
Methodological Answer:
- Synthesis Protocols : Start with stoichiometric reactions between barium hydroxide and boric acid in aqueous media under controlled pH (8–10) and temperature (60–80°C). Use vacuum filtration to isolate the monohydrate form .
- Hydration Control : Monitor dehydration kinetics via thermogravimetric analysis (TGA). Heating to 140°C removes crystal water, while higher temperatures (≥900°C) yield anhydrous forms .
- Purity Validation : Employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities (e.g., silica in modified variants) and confirm stoichiometry .
Q. What characterization techniques are critical for confirming the crystal structure of this compound?
Methodological Answer:
- XRD Analysis : Identify characteristic peaks at 2θ = 21° (polymer matrix) and 23°–24° (barium metaborate) to confirm crystallinity and phase purity. Sharp peaks indicate homogeneous dispersion in composites .
- FT-IR Spectroscopy : Detect B–O stretching vibrations (1200–1400 cm⁻¹) and O–H bonds (3400–3600 cm⁻¹) to distinguish hydration states .
- SEM/TEM : Assess particle morphology (e.g., orthorhombic crystals) and dispersion homogeneity in polymer matrices. Agglomeration at >5 wt% filler content reduces mechanical integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in mechanical properties when increasing barium metaborate content in polymer composites?
Methodological Answer:
- Mechanical Testing : Use tensile/compression tests to observe trends. Example: TPU composites show initial strength improvement (1–5 wt%) due to filler reinforcement, followed by decline at 7 wt% from agglomeration .
- Agglomeration Mitigation : Optimize dispersion via sonication or surfactant addition. Quantify particle distribution using image analysis of SEM micrographs .
- Statistical Modeling : Apply Weibull distribution or ANOVA to correlate filler concentration with mechanical performance outliers .
Q. What experimental strategies validate the flame-retardant mechanisms of this compound in polymers?
Methodological Answer:
- TGA-DSC Analysis : Measure char residue (e.g., 22.9% at 7 wt% filler) and endothermic decomposition (~1050°C) to quantify thermal stability. Non-combustible gas release (e.g., CO₂, H₂O) suppresses combustion .
- Cone Calorimetry : Assess heat release rate (HRR) and smoke production. Compare with control samples to isolate flame-retardant efficacy .
- Synchrotron XRD : Track structural changes during combustion to identify boron-containing protective layers .
Q. How do hydration states and silica modifications influence the solubility and stability of this compound?
Methodological Answer:
- Hydration Impact : Compare water solubility across hydrates (mono-, di-, tetra-hydrate). Monohydrate solubility: 0.3% at 21°C; silica coating reduces solubility by 40% via surface passivation .
- Accelerated Aging Tests : Expose modified samples to 85% humidity and monitor mass loss/phase changes via TGA and XRD .
- Zeta Potential Analysis : Measure surface charge to evaluate silica coating adhesion and colloidal stability .
Q. What multi-technique approaches are recommended for analyzing conflicting thermal and mechanical data in composite studies?
Methodological Answer:
- Cross-Validation : Combine TGA (thermal stability), DMA (glass transition shifts), and tensile tests. Example: Higher filler content increases Tg (restricted polymer chain mobility) but reduces elongation at break .
- Micro-CT Imaging : Visualize 3D filler distribution to identify localized stress points causing mechanical failure .
- Machine Learning : Train models on TGA/DSC datasets to predict optimal filler concentrations for target properties .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported thermal decomposition temperatures of this compound?
Methodological Answer:
- Source Comparison : Note that decomposition ranges (e.g., 1050°C vs. 1015°C) may arise from hydration state differences or impurities. Replicate experiments using ICP-MS-validated samples .
- Controlled Atmosphere Testing : Perform TGA under inert (N₂) vs. oxidative (air) conditions to isolate decomposition pathways .
- Reference Standards : Use certified materials (e.g., Alfa Aesar’s Ba(BO₂)₂·H₂O) to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
